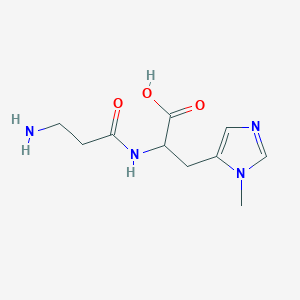beta-alanyl-3-methyl-L-histidine
CAS No.:
Cat. No.: VC17941258
Molecular Formula: C10H16N4O3
Molecular Weight: 240.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C10H16N4O3 |
|---|---|
| Molecular Weight | 240.26 g/mol |
| IUPAC Name | 2-(3-aminopropanoylamino)-3-(3-methylimidazol-4-yl)propanoic acid |
| Standard InChI | InChI=1S/C10H16N4O3/c1-14-6-12-5-7(14)4-8(10(16)17)13-9(15)2-3-11/h5-6,8H,2-4,11H2,1H3,(H,13,15)(H,16,17) |
| Standard InChI Key | MYYIAHXIVFADCU-UHFFFAOYSA-N |
| Canonical SMILES | CN1C=NC=C1CC(C(=O)O)NC(=O)CCN |
Introduction
Chemical Structure and Properties
Molecular Composition
Anserine’s structure comprises β-alanine linked via a peptide bond to 3-methyl-L-histidine, where the methyl group resides on the imidazole ring’s N-3 position . This methylation distinguishes it from carnosine (β-alanyl-L-histidine) and balenine (β-alanyl-1-methyl-L-histidine) . The IUPAC name is 2-(3-aminopropanoylamino)-3-(3-methylimidazol-4-yl)propanoic acid, with a SMILES notation of CN1C=NC=C1CC(C(=O)O)NC(=O)CCN .
Physicochemical Characteristics
-
pKa: The imidazole ring’s pKa is 7.04, enabling effective pH buffering near physiological levels .
-
Solubility: Highly water-soluble due to its zwitterionic nature .
-
Stability: Resistant to serum carnosinase, unlike carnosine, owing to methylation .
Table 1: Comparative Properties of Anserine and Carnosine
Biosynthesis and Metabolism
Enzymatic Synthesis
Anserine is synthesized via the methylation of carnosine by carnosine N-methyltransferase (CARNMT1), which transfers a methyl group from S-adenosylmethionine (SAM) to the N-3 position of histidine . This enzyme is prevalent in species producing anserine, such as birds and cattle, but absent in humans .
Dietary Sources and Absorption
While humans lack endogenous anserine synthesis, dietary intake from poultry, rabbit, and fish provides measurable serum levels . Upon ingestion, anserine is absorbed intact in the intestines and partially hydrolyzed to 3-methylhistidine (3-MH) by carnosinase . Urinary excretion of 3-MH serves as a biomarker for anserine consumption .
Biological Functions and Mechanisms
Anti-Inflammatory Activity
Anserine suppresses NF-κB signaling, reducing pro-inflammatory cytokines like IL-1β (42% decrease in AD mice) . In diabetic mice, it alleviated kidney fibrosis by downregulating TGF-β and collagen deposition . Human trials revealed that 1.5 g/day anserine/carnosine supplementation for 3 months lowered CCL24 expression in PBMCs by 14%, correlating with improved Wechsler Memory Scale scores (p < 0.05) .
Table 2: Clinical Outcomes of Anserine Supplementation in Elderly Subjects
| Parameter | Active Group (n=15) | Placebo Group (n=15) | p-Value |
|---|---|---|---|
| WMS-LM2 (Memory Recall) | +1.4 ± 0.7 | +0.7 ± 0.5 | 0.078 |
| CCL24 Expression | 0.86 ± 0.07 | 1.09 ± 0.09 | 0.14 |
| Serum Anserine (μM) | 384 ± 45 | 358 ± 48 | 0.699 |
Antioxidant and Metal-Chelating Properties
Anserine quenches reactive carbonyl species (RCS) like 4-hydroxynonenal (HNE) via Schiff base formation and Michael addition, preventing advanced lipoxidation end-product (ALE) formation . It chelates Cu²⁺ with a binding constant (Kd) of 10⁻⁷ M, mitigating oxidative stress in neuronal tissues .
Pharmacokinetics and Biodistribution
Absorption and Bioavailability
Oral administration in humans yields peak plasma anserine concentrations within 90 minutes, with a half-life of 2.3 hours . Unlike carnosine, anserine’s methylation confers resistance to carnosinase, resulting in 3.2-fold higher bioavailability .
Tissue Distribution
Anserine accumulates in skeletal muscle (0.8–1.2 mM) and brain tissues (0.2–0.5 mM), with cross-blood-brain-barrier transport mediated by PEPT2 transporters . Renal excretion accounts for 60–70% of clearance, primarily as 3-MH .
Therapeutic Applications
Neurodegenerative Diseases
Anserine’s dual action on neurovascular units and glial inflammation positions it as a candidate for AD and vascular dementia. Trials in elderly cohorts show a 21% improvement in verbal episodic memory with 1.0 g/day dosing .
Metabolic Syndrome
In high-fat-diet models, anserine reduced triglycerides (28% decrease) and LDL cholesterol (19% decrease) while enhancing insulin sensitivity (HOMA-IR improvement of 35%) .
Anti-Aging Interventions
By inhibiting AGE/ALE formation and mitochondrial ROS, anserine extends cellular lifespan in vitro by 22% . Human studies report improved SF-36 scores (physical component: +1.2; mental component: +1.7) in supplemented groups .
Future Directions
While preclinical data are compelling, large-scale human trials are needed to validate dosing regimens and long-term safety. Advances in prodrug formulations may enhance CNS penetration, broadening applications in neurology. Furthermore, elucidating anserine’s epigenetic effects, particularly histone methylation patterns, could unveil novel mechanisms in aging and disease.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume